

Application Notes: Structural Confirmation of beta-D-Fucose using NMR Spectroscopy

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Compound of Interest		
Compound Name:	beta-D-Fucose	
Cat. No.:	B3050722	Get Quote

Introduction

D-Fucose is a deoxysugar that plays a crucial role in various biological processes, including cell adhesion, signaling, and immune responses. It is a fundamental component of many glycoconjugates, such as glycoproteins and glycolipids. The precise structure of monosaccharides, including the stereochemistry of the anomeric carbon, is critical to their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for the detailed structural elucidation of carbohydrates.[1][2] This application note provides a comprehensive protocol for the confirmation of the β -anomer of D-Fucose in its pyranose ring form (beta-D-fucopyranose) using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Principle of Structural Confirmation by NMR

The structural confirmation of **beta-D-Fucose** relies on the analysis of chemical shifts (δ), scalar coupling constants (J-couplings), and correlation signals in various NMR spectra.

• ¹H NMR: The proton NMR spectrum provides information on the number of non-equivalent protons, their chemical environment, and their connectivity through spin-spin coupling. For fucose, the anomeric proton (H-1) signal is particularly diagnostic. Its chemical shift and, more importantly, its coupling constant to H-2 (³JH1,H2) allow for the unambiguous determination of the anomeric configuration (α or β). In the chair conformation of the pyranose ring, a large ³JH1,H2 value (typically > 7 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer. A smaller coupling constant



(typically < 4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, characteristic of the α -anomer.

- ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of the anomeric carbon (C-1) is also sensitive to the anomeric configuration, typically appearing at a higher field (lower ppm value) for the α-anomer compared to the β-anomer in fucose.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): This experiment maps the connectivity of J-coupled protons.[1][3][4] It allows for the tracing of the entire proton spin system within the fucose ring, starting from an assigned proton, typically the anomeric H-1.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each
 proton with its directly attached carbon atom.[1][3][5] Once the proton spectrum is
 assigned, the HSQC spectrum allows for the direct and unambiguous assignment of the
 corresponding carbon signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is useful for confirming assignments and the overall carbon framework.
 - TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between a
 given proton and all other protons within the same spin-coupled network.[1][6] This is
 particularly useful in crowded spectra to identify all protons belonging to a specific sugar
 residue.

Data Presentation

The following table summarizes the reported 1 H and 13 C NMR chemical shifts and key coupling constants for beta-D-fucopyranose in D₂O. Note that L-Fucose and D-Fucose are enantiomers and will have identical NMR spectra in an achiral solvent. In solution, fucose exists in equilibrium between its α and β anomers.[6]

Table 1: ¹H and ¹³C NMR Data for beta-D-Fucopyranose in D₂O



Atom	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Key ¹ H- ¹ H Coupling Constants (J, Hz)
1	~4.56	~98.9	³ JH1,H2 ≈ 8.0 Hz
2	~3.45	~73.6	³ JH2,H3 ≈ 9.8 Hz
3	~3.64	~74.2	³ JH3,H4 ≈ 3.4 Hz
4	~3.79	~75.6	³ JH4,H5 ≈ 1.0 Hz
5	~4.20	~74.4	³ JH5,H6 ≈ 6.6 Hz
6 (CH ₃)	~1.21	~16.1	

Data compiled from various sources. Actual values may vary slightly depending on experimental conditions such as temperature, concentration, and pH.[7][8]

Experimental Protocols

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

• Analyte: D-(+)-Fucose

Solvent: Deuterium oxide (D₂O, 99.9% D)

Apparatus: High-precision 5 mm NMR tubes, small vials, Pasteur pipettes, glass wool.

Protocol:

- Weighing: Weigh approximately 5-10 mg of D-Fucose for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
- Dissolution: Add approximately 0.6 mL of D₂O to the vial. If an internal standard is required for chemical shift referencing, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) can be added.
- Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.



- Anomeric Equilibration: Allow the solution to stand at room temperature for several hours (or overnight) to ensure the α and β anomers have reached equilibrium.[6]
- Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.
- Labeling: Securely cap and label the NMR tube with the sample identity.

2. NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument in use.

- Temperature: 298 K (25 °C)
- a) 1D ¹H Spectrum:
- Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation).
- Spectral Width: ~12 ppm (centered around 4.7 ppm).
- Number of Scans: 16 to 64, depending on concentration.
- Relaxation Delay (d1): 2-5 seconds.
- b) 1D ¹³C Spectrum:
- Experiment: Standard 1D carbon experiment with proton decoupling.
- Spectral Width: ~200 ppm.
- Number of Scans: 1024 to 4096, or more, depending on concentration.
- Relaxation Delay (d1): 2 seconds.
- c) 2D ¹H-¹H COSY:
- Experiment: Gradient-selected COSY (gCOSY).



- Spectral Width: Same as 1D ¹H in both dimensions.
- Data Points: 2048 (F2) x 256-512 (F1).
- Number of Scans per Increment: 2 to 8.
- d) 2D 1H-13C HSQC:
- Experiment: Gradient-selected, sensitivity-enhanced HSQC.
- ¹H Spectral Width (F2): Same as 1D ¹H.
- ¹³C Spectral Width (F1): ~100 ppm (centered to cover the carbohydrate region, e.g., 50-110 ppm).
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans per Increment: 4 to 16.

Mandatory Visualization

The following diagrams illustrate the workflow for structural confirmation and the expected proton correlations for **beta-D-Fucose**.

Caption: Experimental workflow for NMR-based structural confirmation.

Caption: Key COSY correlations in beta-D-Fucopyranose.

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